molecular formula C9H10O B7819473 Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanol

Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanol

Cat. No.: B7819473
M. Wt: 134.17 g/mol
InChI Key: FJVJYFYHZSSACB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanol (CAS 15100-35-3) is a bicyclic benzocyclobutene derivative featuring a hydroxymethyl group at the 7-position. Key applications include its role as an intermediate in the synthesis of Ivabradine, a cardiac medication . Its structure combines a strained bicyclo[4.2.0]octatriene core with a polar hydroxyl group, enabling diverse reactivity in catalytic transformations and enzymatic resolutions .

Properties

IUPAC Name

7-bicyclo[4.2.0]octa-1,3,5-trienylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c10-6-8-5-7-3-1-2-4-9(7)8/h1-4,8,10H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJVJYFYHZSSACB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C21)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanol is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures. Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and receptor binding. Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new therapeutic agents. Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced coatings.

Mechanism of Action

The mechanism by which Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanol exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate interaction. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

Table 1: Structural Analogs of Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanol
Compound Name Functional Group Molecular Formula Key Features Reference
This compound –CH₂OH C₉H₁₀O Chiral alcohol; enzymatic resolution via lipases
Bicyclo[4.2.0]octa-1,3,5-trien-7-yl(methyl)ketone –COCH₃ C₁₀H₁₀O Ketone derivative; LD₅₀ = 550 mg/kg (mouse)
Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl methanesulfonate –CH₂OSO₂CH₃ C₁₀H₁₂O₃S Sulfonate ester; precursor for nucleophilic substitution
Bicyclo[4.2.0]octa-1,3,5-trien-7-yl-cyclopropylmethanone oxime –C(=NOH)cyclopropyl C₁₂H₁₂N₂O Oxime derivative; used in stereoselective syntheses
(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanol –CH₂OH with 3,4-dimethoxy C₁₁H₁₄O₃ Enhanced solubility; intermediate for Ivabradine

Key Observations :

  • Polarity: The hydroxymethyl group in this compound increases polarity (XLogP3 ~0.7) compared to its ketone analog (XLogP3 ~1.2) .
  • Reactivity : Sulfonate esters (e.g., methanesulfonate) facilitate nucleophilic substitutions, while oximes enable cycloaddition reactions .
  • Pharmacological Relevance : Dimethoxy derivatives exhibit improved bioavailability and are critical in synthesizing Ivabradine .

Enzymatic Resolution

(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanol is synthesized via lipase-catalyzed kinetic resolution. Lipase PS (Amano) achieves enantiomeric excess (ee) >99% in hydrolysis/acetylation reactions, critical for producing enantiopure intermediates .

Transition Metal Catalysis

  • Cross-Metathesis : Hoveyda-Grubbs II catalyst enables olefin metathesis with pinacol boronate esters to generate boron-substituted derivatives .
  • Hydrogenation : Palladium on carbon selectively reduces exocyclic double bonds in benzocyclobutene derivatives .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property This compound (3,4-Dimethoxy) Derivative Methyl Ketone
Molecular Weight 134.18 g/mol 194.23 g/mol 146.19 g/mol
XLogP3 0.7 1.5 1.2
Melting Point 103–105°C (sulfonate analog)
Spectral Data ¹H-NMR: δ 4.32 (d, –CH₂OH) ¹H-NMR: δ 3.85 (–OCH₃) ¹³C-NMR: δ 171.1 (C=O)

Pharmaceutical Intermediates

  • Ivabradine Synthesis: (3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanol is resolved enzymatically to produce (7S)-enantiomers for Ivabradine, a hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker .
  • Genotoxic Assays: Derivatives like 3,4-dimethoxy-N-[[(methylamino)carbonyl]oxy]bicyclo[4.2.0]octatriene-7-carboximidamide are used in in vitro carcinogenicity screening .

Material Science

Benzocyclobutene derivatives serve as rigid scaffolds in polymer chemistry and liquid crystals due to their thermal stability and planar aromatic systems .

Biological Activity

Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanol (CAS No. 15100-35-3) is a bicyclic organic compound notable for its unique structural properties and potential biological activities. This compound consists of a bicyclo[4.2.0] framework with a hydroxymethyl group at the 7-position, contributing to its reactivity and interaction with biological systems.

PropertyValue
Molecular FormulaC₉H₁₀O
Molecular Weight134.18 g/mol
Boiling PointNot specified
SolubilityVery soluble (3.39 mg/ml)
Log P (Partition Coefficient)Not available

Biological Activity

This compound has been explored for various biological activities, including:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit promising antibacterial properties against a range of bacterial strains. For instance, certain synthesized derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .
  • Anticancer Potential : Preliminary studies have indicated that some derivatives possess anticancer properties, with efficacy demonstrated in various cancer cell lines. The structural features of the bicyclic compound may enhance its interactions with cellular targets involved in cancer proliferation .
  • Receptor Interaction Studies : The compound has been investigated for its potential as a ligand in receptor studies, particularly due to the presence of the hydroxymethyl group that facilitates hydrogen bonding and enhances binding affinity to specific receptors .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Binding Affinity : The unique bicyclic structure provides rigidity that may enhance selective interactions with biological targets.
  • Hydrogen Bonding : The hydroxymethyl group plays a crucial role in forming hydrogen bonds with receptors or enzymes, influencing the compound's bioactivity .

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial effects of synthesized derivatives of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 μg/mL, highlighting the compound's potential as a lead for new antibiotics.

Case Study 2: Anticancer Efficacy

Another investigation focused on the anticancer properties of this compound derivatives on human breast cancer cell lines (MCF-7). The study reported an IC50 value of 25 μM after 48 hours of treatment, suggesting substantial cytotoxic effects and warranting further exploration into its mechanisms and therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.